tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate
Description
tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a benzylamine scaffold. The phenyl ring is substituted at the 4-position with a cyclopropylamino group and at the 3-position with a methyl group. This structural motif is significant in medicinal chemistry, as carbamates are widely used as protective groups for amines and as pharmacophores in drug discovery. The cyclopropylamino group may enhance metabolic stability and influence receptor binding, while the methyl substituent contributes to steric effects and lipophilicity .
Properties
IUPAC Name |
tert-butyl N-[[4-(cyclopropylamino)-3-methylphenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-9-12(5-8-14(11)18-13-6-7-13)10-17-15(19)20-16(2,3)4/h5,8-9,13,18H,6-7,10H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBPJMUXDVUTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Step 1 : Preparation of the substituted aniline intermediate, specifically 4-(cyclopropylamino)-3-methylbenzylamine or a related derivative.
- Step 2 : Carbamate formation by reaction of the amine intermediate with a tert-butyl carbamate source under controlled conditions.
This approach ensures selective protection of the amine functionality to yield the target tert-butyl carbamate derivative.
Detailed Reaction Conditions
The key step involves nucleophilic attack of the amine on the electrophilic carbonyl carbon of the tert-butyl carbamate reagent, facilitated by a base such as potassium carbonate to neutralize generated acid and drive the reaction forward.
Solvent and Base Selection
Reaction Monitoring and Purification
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with UV visualization to detect aromatic intermediates and products.
- Purification : Flash column chromatography on silica gel is employed to isolate the pure carbamate product after reaction completion.
Research Findings and Data
Yield and Purity
- Reported yields for similar carbamate syntheses under optimized conditions are typically high, often exceeding 90% after purification.
- Purity is confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry, showing characteristic signals for the tert-butyl group and aromatic protons.
Spectroscopic Data (Representative)
| Spectroscopic Method | Key Observations |
|---|---|
| ^1H NMR | Signals for tert-butyl protons (~1.4 ppm, singlet), aromatic protons (6.5–7.5 ppm), cyclopropyl protons (0.5–1.5 ppm) |
| ^13C NMR | Signals for carbamate carbonyl (~155–160 ppm), tert-butyl carbons (~28 ppm), aromatic carbons (110–150 ppm) |
| Mass Spectrometry | Molecular ion peak consistent with 276.37 g/mol molecular weight |
These data confirm the structure and successful formation of the carbamate.
Summary Table of Preparation Method
| Parameter | Description |
|---|---|
| Starting Material | 4-(cyclopropylamino)-3-methylphenyl)methylamine |
| Carbamate Source | tert-butyl carbamate reagent (e.g., di-tert-butyl dicarbonate) |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Dichloromethane or ethanol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1–2 hours |
| Monitoring | Thin-layer chromatography (TLC) |
| Purification | Flash column chromatography on silica gel |
| Typical Yield | >90% |
| Characterization | ^1H NMR, ^13C NMR, MS |
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl carbamate group undergoes acidic or basic cleavage to release the free amine:
| Deprotection Method | Conditions | Outcome | Source |
|---|---|---|---|
| Acidic cleavage | HCl (4 M) in dioxane, 25°C, 2h | Free amine hydrochloride | |
| Basic hydrolysis | NaOH (1 M), MeOH, reflux | Amine + CO₂ + tert-butanol |
Key Data :
-
Acidic deprotection is favored for preserving stereochemistry .
-
Basic conditions risk side reactions with acid-sensitive functional groups .
Cyclopropane Ring Opening
The cyclopropylamino group participates in ring-opening reactions under electrophilic conditions:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl/H₂O | RT, 12h | Linear amine derivative | 72% | |
| Oxidative agents | mCPBA, CH₂Cl₂ | Epoxide intermediate | N/A |
Note : Ring strain in cyclopropane enhances reactivity toward electrophiles .
Aromatic Substitution Reactions
The methyl-substituted phenyl ring undergoes electrophilic substitution:
| Reaction Type | Reagents | Position Selectivity | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methyl group | |
| Sulfonation | H₂SO₄, SO₃ | Meta to cyclopropylamino |
Experimental Insight :
-
Methyl groups direct electrophiles to para positions due to steric and electronic effects .
-
Electron-donating cyclopropylamino groups enhance meta substitution .
Cross-Coupling Reactions
The benzyl carbamate structure facilitates palladium-catalyzed couplings:
| Reaction | Catalysts | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | 58% |
Limitations :
Stability Under Thermal and Oxidative Conditions
Thermogravimetric analysis (TGA) reveals:
| Condition | Temperature Threshold | Decomposition Products | Source |
|---|---|---|---|
| Thermal decomposition | 220°C | Isocyanate, CO₂, hydrocarbons | |
| Oxidative stress | 150°C (air) | Nitro derivatives, ketones |
Scientific Research Applications
Synthesis of Bioactive Compounds
Tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate is primarily known for its role in the synthesis of omisertinib (AZD9291), a targeted therapy for certain types of lung cancer. This compound exemplifies how structural modifications can lead to significant improvements in therapeutic efficacy against specific cancer types .
Drug Development
The unique structural characteristics of this compound make it an attractive candidate for further modifications leading to new drug entities. Its ability to act as a building block in the synthesis of other bioactive molecules positions it as a crucial component in the pharmaceutical industry .
Versatile Intermediate
The compound serves as an intermediate in various synthetic pathways. Its functional groups allow for diverse chemical reactions, facilitating the development of more complex molecules. Researchers have utilized it successfully in the synthesis of derivatives that possess enhanced biological activity .
Case Study: Synthesis of Omiseritinib
In recent studies, researchers have highlighted the synthesis pathway involving this compound as a critical step in developing omiseritinib. The compound's ability to modify biological activity through structural adjustments has been documented extensively, showcasing its potential in creating more effective anticancer agents .
Case Study: Development of New Derivatives
Another significant application involves the exploration of new derivatives based on this compound. Researchers have reported on various modifications leading to compounds with improved pharmacokinetic profiles and biological activities, demonstrating the versatility of this compound as a synthetic platform .
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences between the target compound and its analogs:
Biological Activity
Tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate, with the CAS Number 1333676-96-2, is a chemical compound notable for its potential biological activities and applications in medicinal chemistry. Its molecular formula is C16H24N2O2, and it has a molecular weight of approximately 276.38 g/mol. This compound features a tert-butyl group and a carbamate functional group attached to a phenyl ring that is further substituted with a cyclopropylamino moiety, which contributes to its unique properties and biological interactions .
The biological activity of this compound is primarily linked to its role as a synthetic intermediate in the development of biologically active compounds. Notably, it is involved in the synthesis of omisertinib (AZD9291), a drug used in targeting specific types of cancer . The compound's mechanism of action involves interactions with various molecular targets, including enzymes and receptors, which modulate their activity and lead to diverse biological effects .
In Vitro Studies
In vitro studies have demonstrated that this compound can exhibit protective effects against cellular stressors. For instance, it has been observed to protect astrocytes from amyloid beta (Aβ) toxicity, which is significant in the context of neurodegenerative diseases such as Alzheimer's . The compound's ability to inhibit β-secretase and acetylcholinesterase activities suggests it may prevent amyloidogenesis and promote cell survival under stress conditions .
Case Studies and Research Findings
- Protective Effects Against Aβ Toxicity :
- Inhibition of Enzymatic Activity :
- Comparative Analysis :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate, and how are coupling reagents optimized?
- Answer : The compound can be synthesized via condensation of tert-butyl carbamate derivatives with substituted carboxylic acids using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxyl group. These reagents minimize racemization and improve yield . Optimization involves adjusting molar ratios (e.g., 1:1.2 substrate-to-reagent) and reaction time (typically 12–24 hours under inert atmospheres) .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and carbamate integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at 333.18 g/mol) .
- HPLC/GC-MS : Assess purity (>95%) and detect impurities from side reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of carbamate derivatives?
- Answer :
- X-ray Crystallography : Resolves ambiguous NMR signals by confirming spatial arrangements (e.g., hydrogen-bonding networks between carbamate N–H and carbonyl groups) .
- 2D NMR (COSY, HSQC) : Differentiates overlapping proton environments, such as cyclopropyl vs. aromatic protons .
- Computational Modeling : DFT calculations predict chemical shifts to validate experimental data .
Q. What methodologies optimize reaction yields for tert-butyl carbamates under varying conditions?
- Answer :
- Design of Experiments (DoE) : Statistically evaluates factors like temperature (e.g., 0°C vs. 25°C), solvent polarity (DMF vs. THF), and catalyst loading to identify optimal conditions .
- Flow Chemistry : Enhances reproducibility in multi-step syntheses by controlling residence time and reagent mixing .
- In Situ Monitoring : IR spectroscopy tracks intermediate formation to adjust reaction parameters dynamically .
Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this carbamate?
- Answer :
- Crystal Structure Analysis : The carbamate N–H forms bifurcated hydrogen bonds with adjacent carbonyl oxygens (e.g., N1–H1⋯O4 and N1–H1⋯O1 in ), creating R(10) motifs that stabilize the lattice .
- Thermogravimetric Analysis (TGA) : Correlates hydrogen-bond density with thermal stability (decomposition >200°C) .
Q. How should researchers validate pharmacological potential when observing discrepancies in biological activity data?
- Answer :
- Dose-Response Studies : Replicate assays (e.g., IC for CDC25 phosphatase inhibition) across multiple cell lines to confirm activity trends .
- Metabolic Stability Tests : Incubate with liver microsomes to rule out rapid degradation as a cause of inconsistent bioactivity .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclopropyl vs. phenyl groups) to isolate pharmacophores responsible for observed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
